An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-thiazoline Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-thiazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-thiazoline hydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, this compound serves as a crucial building block in the synthesis of various biologically active molecules. Its demonstrated potential as an anticancer agent and its ability to act as a metal-complexing agent underscore its importance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-Amino-2-thiazoline hydrochloride, along with insights into its role in modulating key cellular signaling pathways.
Core Chemical Properties
2-Amino-2-thiazoline hydrochloride is a white to light yellow crystalline solid.[3] It is soluble in water, a property that facilitates its use in various biological assays and as a reactant in aqueous reaction media.[3][4] The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, 2-amino-2-thiazoline.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃H₆N₂S·HCl | [1][5] |
| Molecular Weight | 138.62 g/mol | [1][5] |
| CAS Number | 3882-98-2 | [1][6] |
| EC Number | 223-416-6 | [1] |
| Melting Point | 200-202 °C | [1][3] |
| Appearance | White to Light yellow to Light orange powder to crystal | [3][7] |
| Water Solubility | ≥10 g/100 mL | [3][4] |
| SMILES String | Cl[H].NC1=NCCS1 | [1] |
| InChI Key | CODJLHDDIDUKMD-UHFFFAOYSA-N | [1][6] |
Experimental Protocols
Synthesis of 2-Amino-2-thiazoline Hydrochloride
A common and efficient method for the synthesis of 2-amino-2-thiazoline is through the cyclization reaction of 2-chloroethylamine hydrochloride with thiourea.[1] This method avoids the need for introducing hydrogen chloride gas, making the process safer and more environmentally friendly.[1]
Step 1: Preparation of 2-Chloroethylamine Hydrochloride
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In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 250 mL of chloroform and 46.5 g (0.76 mol) of ethanolamine.
-
Cool the mixture to 10 °C while stirring.
-
Slowly add 121 g (1.02 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature at 10 °C.
-
After the addition is complete, warm the mixture to reflux temperature and continue the reaction for 15 hours.
-
After the reaction, distill off the chloroform and excess thionyl chloride.
-
Slowly cool the remaining mixture to induce crystallization of 2-chloroethylamine hydrochloride.
Step 2: Cyclization to 2-Amino-2-thiazoline
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Dissolve 85.6 g (0.74 mol) of the synthesized 2-chloroethylamine hydrochloride in 200 mL of water.
-
Add 160 g (2.10 mol) of thiourea to the solution.
-
Heat the mixture to reflux and maintain the reaction for 24 hours.
-
After 24 hours, cool the reaction mixture to 70 °C.
-
Adjust the pH of the solution to 9 using a 40% sodium hydroxide solution.
-
Extract the product with dichloromethane (2 x 200 mL, followed by 1 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried solution under reduced pressure to obtain the crude product.
-
The resulting 2-aminothiazoline can then be treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-Amino-2-thiazoline hydrochloride.
-
Column: A C18 column, such as a Newcrom R1, is suitable.[8]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[8]
-
Detection: UV detection at an appropriate wavelength or mass spectrometry (MS) can be used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the compound.
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are commonly used.
-
¹H NMR: The spectrum of 2-amino-2-thiazoline would be expected to show signals for the methylene protons of the thiazoline ring and the amine protons. In the hydrochloride salt, the chemical shifts may be influenced by the protonation state.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the thiazoline ring, including the C=N carbon.[7][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or a Nujol mull.[3][5]
-
Expected Peaks: The spectrum will show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methylene groups, and C=N stretching of the imine group within the thiazoline ring. The presence of the hydrochloride salt may also influence the spectrum.
Biological Context and Signaling Pathways
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[3][10] Derivatives of 2-aminothiazole have been shown to exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of Kinase Signaling Pathways
Many 2-aminothiazole derivatives function as kinase inhibitors, competing with ATP for binding to the active site of various kinases.[11] This inhibition can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. Key kinase pathways targeted by 2-aminothiazole-based compounds include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[12][13][14] Overactivation of this pathway is common in many cancers. 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[12][13]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell adhesion, growth, and differentiation.[4][15] Dasatinib, a well-known anticancer drug containing a 2-aminothiazole core, is a potent pan-Src kinase inhibitor.[15]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation.[16][17] Certain 2-aminothiazole derivatives have been identified as EGFR inhibitors.[16][18]
Role of Metal Chelation
The anticancer activity of 2-Amino-2-thiazoline hydrochloride has also been linked to its ability to form complexes with metal ions, particularly Zn²⁺ and Mn²⁺.[2] The chelation of these metal ions may disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival. Further research is needed to fully elucidate the specific mechanisms by which metal complexation contributes to the anticancer effects of this compound.
Conclusion
2-Amino-2-thiazoline hydrochloride is a compound of significant interest in medicinal chemistry due to its versatile synthetic utility and its potential as a scaffold for the development of novel anticancer agents. Its favorable chemical properties, coupled with well-established synthetic and analytical methods, make it an accessible and valuable tool for researchers. The ability of the broader class of 2-aminothiazole derivatives to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Src kinase pathways, highlights the therapeutic potential of this structural motif. Future research will likely focus on the development of new derivatives with enhanced potency and selectivity, as well as a more detailed understanding of their mechanisms of action, including the role of metal chelation.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-2-thiazoline(1779-81-3) 13C NMR [m.chemicalbook.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
